N-cycloheptyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide
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Overview
Description
N-cycloheptyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cycloheptyl group, a methyl group, and a hexahydrophthalazinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Formation of the Hexahydrophthalazinyl Moiety: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cycloheptyl Group: This can be achieved through alkylation reactions using cycloheptyl halides or similar reagents.
Sulfonamide Formation:
Chemical Reactions Analysis
N-cycloheptyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand in receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-cycloheptyl-2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
This compound: Another related compound with slight modifications in its structure, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H31N3O3S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-cycloheptyl-2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H31N3O3S/c1-16-13-14-17(22-19-11-7-8-12-20(19)23(27)26(2)24-22)15-21(16)30(28,29)25-18-9-5-3-4-6-10-18/h13-15,18,25H,3-12H2,1-2H3 |
InChI Key |
CHGOSZPZHLGVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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